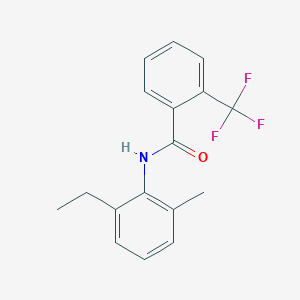
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. It is an important tool in scientific research due to its ability to selectively inhibit Rho GTPases, which play a crucial role in various cellular processes such as cell migration, cell division, and cell signaling.
作用機序
EHT 1864 acts as a competitive inhibitor of Rho GTPases by binding to their effector-binding domains. This prevents the interaction of Rho GTPases with downstream effectors, leading to the inhibition of their activity. EHT 1864 has been shown to selectively inhibit RhoA, Rac1, and Cdc42, while having little effect on other Rho family GTPases.
Biochemical and Physiological Effects
EHT 1864 has been shown to have various biochemical and physiological effects. It inhibits cell migration and invasion by disrupting actin cytoskeleton dynamics. It also inhibits cell division by disrupting the formation of the mitotic spindle. EHT 1864 has been shown to have anti-inflammatory effects by inhibiting the migration and activation of immune cells. It has also been shown to have neuroprotective effects by promoting neuronal survival and inhibiting neuronal apoptosis.
実験室実験の利点と制限
EHT 1864 is a valuable tool in scientific research due to its ability to selectively inhibit Rho GTPases. It has been shown to be effective in various cell types and experimental models. However, there are some limitations to its use. EHT 1864 can be cytotoxic at high concentrations, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are many future directions for the use of EHT 1864 in scientific research. It can be used to study the role of Rho GTPases in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It can also be used to develop new therapeutic strategies targeting Rho GTPases. Further studies are needed to optimize the use of EHT 1864 in experimental models and to develop more potent and selective inhibitors of Rho GTPases.
合成法
The synthesis of EHT 1864 involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with 2-ethyl-6-methylphenylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with trifluoromethylphenyl isocyanate to yield EHT 1864.
科学的研究の応用
EHT 1864 is widely used in scientific research to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are key regulators of actin cytoskeleton dynamics, cell migration, and cell division. EHT 1864 has been used to study the role of Rho GTPases in cancer metastasis, neuronal development, and immune cell function.
特性
製品名 |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C17H16F3NO |
分子量 |
307.31 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-3-12-8-6-7-11(2)15(12)21-16(22)13-9-4-5-10-14(13)17(18,19)20/h4-10H,3H2,1-2H3,(H,21,22) |
InChIキー |
OMWHNBGADCFICR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)




